molecular formula C6H10N2O2S2 B15343347 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione CAS No. 3655-88-7

5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione

Cat. No.: B15343347
CAS No.: 3655-88-7
M. Wt: 206.3 g/mol
InChI Key: RNEWOGXVMQIGRH-UHFFFAOYSA-N
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Description

5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is a heterocyclic compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 g/mol . This compound is part of the thiadiazine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione typically involves the reaction of appropriate diamines with carbon disulfide and formaldehyde under controlled conditions . The reaction conditions, such as temperature and pH, are crucial for obtaining high yields and purity. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . Its high lipid solubility allows it to penetrate cell membranes easily, enhancing its efficacy.

Comparison with Similar Compounds

Similar compounds to 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione include other thiadiazine derivatives such as:

Properties

CAS No.

3655-88-7

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2-(5-methyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetic acid

InChI

InChI=1S/C6H10N2O2S2/c1-7-3-8(2-5(9)10)4-12-6(7)11/h2-4H2,1H3,(H,9,10)

InChI Key

RNEWOGXVMQIGRH-UHFFFAOYSA-N

Canonical SMILES

CN1CN(CSC1=S)CC(=O)O

Origin of Product

United States

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